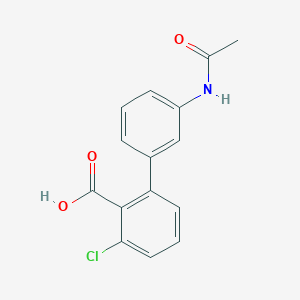![molecular formula C15H12FNO3 B6404846 5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261912-43-9](/img/structure/B6404846.png)
5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C15H12FNO3 and a molecular weight of 273.26 g/mol. This compound is significant in scientific research due to its unique structure and properties, which make it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
- 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
Uniqueness
5-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
5-fluoro-2-[3-(methylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-17-14(18)10-4-2-3-9(7-10)12-6-5-11(16)8-13(12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJCPNDUFPHYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690644 |
Source


|
| Record name | 4-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-43-9 |
Source


|
| Record name | 4-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6404770.png)


![5-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6404798.png)

![2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6404806.png)

![4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6404814.png)
![4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6404815.png)
![2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6404822.png)
![3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6404824.png)
![3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6404849.png)
![2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6404853.png)
